molecular formula C8H7ClN2 B1627096 1,5-Naphthyridine hydrochloride CAS No. 698999-42-7

1,5-Naphthyridine hydrochloride

Cat. No.: B1627096
CAS No.: 698999-42-7
M. Wt: 166.61 g/mol
InChI Key: KLQCJLZDOCOFCL-UHFFFAOYSA-N
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Description

1,5-Naphthyridine hydrochloride is a heterocyclic compound that belongs to the naphthyridine family. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Naphthyridine hydrochloride can be synthesized through various methods. One common approach is the Skraup quinoline synthesis, which involves the reaction of 3-aminopyridine with glycerol and sulfuric acid . Another method is the Conrad-Limpach reaction, which uses β-ketoesters to prepare 1,5-naphthyridinones . These reactions typically require heating and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves optimizing the aforementioned synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, which react readily with 1,5-naphthyridines to form N-alkylsubstituted derivatives . Other reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce naphthyridine oxides, while reduction reactions may yield reduced naphthyridine derivatives .

Properties

IUPAC Name

1,5-naphthyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2.ClH/c1-3-7-8(9-5-1)4-2-6-10-7;/h1-6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQCJLZDOCOFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584401
Record name 1,5-Naphthyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698999-42-7
Record name 1,5-Naphthyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 698999-42-7
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Synthesis routes and methods

Procedure details

Concentrated hydrochloric acid (1.6 ml) was added to a suspension of 2-ethyl-6-(ethoxycarbonylmethoxy)-4-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methoxy]-1,5-naphthyridine (A) (0.61 g) in ethanol (9.7 ml) and the resulting solution was stirred for three hours. The precipitated solid was collected by filtration and recrystallised from methanol to give 2-ethyl-6-(ethoxycarbonylmethoxy)-4-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methoxy]-1,5-naphthyridine hydrochloride (0.139 g), as a white powder, m.p. 191°-193° C.; NMR (d6 -DMSO): 1.0(t,3H), 1.4(t,3H), 3.1(q,2H), 4.0(q,2H), 5.0(s,2H), 5.6(s,2H), 7.2(d,2,H), 7.6(m,8H), 8.7(d,1H); mass spectrum (+ve FAB, DMSO/NBA): 511 (M+H)+.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
2-ethyl-6-(ethoxycarbonylmethoxy)-4-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methoxy]-1,5-naphthyridine
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
9.7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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